Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 937598-00-0) is a fluorinated thiazole derivative with the molecular formula C₁₄H₁₃F₃N₂O₂S and a molecular weight of 330.33 g/mol . It features a trifluoromethyl group at the 4-position of the thiazole ring and a 2-methylphenylamino substituent at the 2-position, making it a versatile scaffold for medicinal chemistry and materials science research .
Key properties include:
- Purity: ≥95% (typical for lab-grade samples) .
- Storage: Requires standard laboratory conditions (room temperature, inert atmosphere) .
- Applications: Primarily used as a small-molecule scaffold for drug discovery, leveraging its trifluoromethyl group to enhance metabolic stability and lipophilicity .
As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica and Parchem, limiting its commercial availability .
Properties
IUPAC Name |
ethyl 2-(2-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOGJFFBGMJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or cyanides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted thiazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that thiazole derivatives, including ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, compounds with trifluoromethyl groups have shown enhanced potency against cancer cells due to their ability to interact with specific molecular targets involved in tumor progression .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against a range of bacterial and fungal strains. Studies reveal that this compound exhibits effective inhibition of microbial growth, making it a potential candidate for developing new antimicrobial agents .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemicals. Its efficacy as a pesticide has been explored, particularly against pests that affect crop yields. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert its effects on target pests .
Materials Science
Polymer Chemistry
In materials science, thiazole derivatives are being investigated for their role in creating advanced materials with specific properties. This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research suggests that such modifications can lead to materials with improved performance in various applications, including coatings and composites .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the thiazole ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Commercial and Research Relevance
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate : Widely available (e.g., Kanto Reagents) and used as an intermediate in agrochemical research .
- Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: Discontinued due to niche applications but remains a reference for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 330.33 g/mol
- CAS Number : 938001-01-5
The thiazole moiety in this compound is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Thiazoles have been reported to exhibit activities such as:
- Anticancer : Inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Anti-inflammatory : Modulation of inflammatory pathways by inhibiting cyclooxygenases (COX).
- Antimicrobial : Activity against a range of bacterial and fungal pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human colon adenocarcinoma | 92.4 | |
| Human lung adenocarcinoma | 49.85 | |
| Human breast cancer | 7.01 | |
| Human ovarian adenocarcinoma | 14.31 |
The compound's mechanism often involves the inhibition of specific kinases and enzymes critical for tumor growth and survival.
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses. Similar thiazole derivatives have been documented to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. They exhibit activity against various bacterial strains, making them candidates for further development as antibacterial agents.
Case Studies
-
Study on Anticancer Effects :
A study investigating the effects of thiazole derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The study reported an IC50 value of approximately 49.85 µM against A549 lung adenocarcinoma cells, indicating strong cytotoxic effects ( ). -
Inflammation Modulation :
Another research highlighted the anti-inflammatory properties of thiazole derivatives, showing that they could effectively inhibit COX enzymes in vitro, leading to decreased levels of inflammatory cytokines ( ). -
Broad-spectrum Antimicrobial Activity :
A comparative study on various thiazole compounds showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria ( ).
Q & A
Q. What are the common synthetic routes for Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling 2-methylphenylamine with a pre-functionalized thiazole core. For example, hydrolysis of ester precursors (e.g., methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate) under basic conditions (NaOH in ethanol/water at 358 K for 1.5 h) yields carboxylic acid intermediates, which can be re-esterified . Key factors include solvent choice (ethanol for solubility), temperature control (to avoid side reactions), and stoichiometric ratios of coupling reagents. Impurities often arise from incomplete hydrolysis or esterification, requiring purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural determination, as demonstrated for similar trifluoromethyl-thiazole derivatives .
- NMR spectroscopy : and NMR are critical for confirming substituent positions and electronic environments .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and biological activity of this thiazole derivative?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the trifluoromethyl group, predicting sites for nucleophilic/electrophilic attack. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with biological targets like enzymes, leveraging PubChem-derived structural data . For instance, the trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological activity data across studies involving similar trifluoromethyl-substituted thiazoles?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., fixed IC measurement conditions) and meta-analyses comparing substituent effects (e.g., CF vs. CH) are recommended. For example, replacing CF with CH in analogous compounds reduces antimicrobial activity by ~40%, highlighting the role of electronic effects .
Q. How does the trifluoromethyl group impact electronic properties and target interactions?
The CF group increases lipophilicity (logP +1.2 vs. CH) and stabilizes negative charge via inductive effects, altering binding kinetics. In enzyme inhibition assays, CF-containing derivatives show 3–5× higher affinity for cytochrome P450 isoforms compared to non-fluorinated analogs .
Q. What are best practices for optimizing aromatic amine coupling reactions in thiazole synthesis?
Q. How should researchers address discrepancies between crystallographic and spectroscopic data?
Cross-validate using multiple techniques:
- Compare X-ray-derived bond lengths/angles with DFT-optimized structures .
- Use NMR to confirm carbonyl positions if crystallographic data suggests conformational flexibility .
Q. In enzyme inhibition assays, what controls are critical for validating specificity?
- Negative controls : Use CF-free analogs to isolate the contribution of the trifluoromethyl group .
- Competitive inhibition assays : Titrate with known inhibitors (e.g., ketoconazole for CYP3A4) to confirm binding site overlap .
- Kinetic analysis : Measure values under varying substrate concentrations to rule out non-competitive mechanisms .
Tables for Key Data
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Base hydrolysis | NaOH, ethanol/water, 358 K, 1.5 h | 85 | >95 | |
| Esterification | SOCl, ethanol, reflux | 78 | 90 |
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | IC (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Ethyl 2-amino-5-(CF)-thiazole-4-carboxylate | 12.3 ± 1.2 | CYP3A4 | |
| Ethyl 2-amino-5-(CH)-thiazole-4-carboxylate | 48.7 ± 3.1 | CYP3A4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
